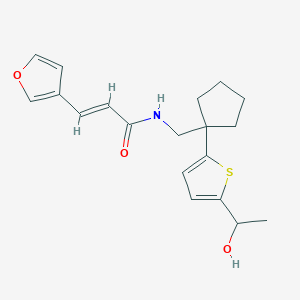

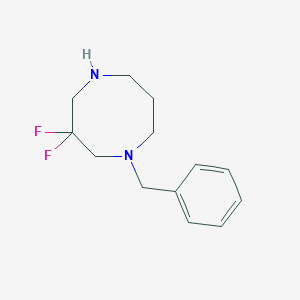

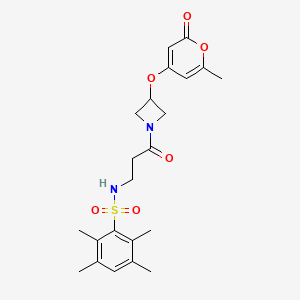

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Positron Emission Tomography (PET) Imaging

Naphthalene-sulfonamide derivatives, including compounds structurally related to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide, have been synthesized for potential use in PET imaging. These compounds have been explored as PET agents for imaging of human CCR8, a chemokine receptor. The synthesis process involved either O-[(11)C]methylation or N-[(11)C]methylation of corresponding precursors, aiming to produce radiolabeled tracers for diagnostic applications. This research suggests the potential of naphthalene-sulfonamide derivatives in medical imaging to study receptor expression and function in vivo (Wang et al., 2008).

Enzyme Inhibition Activity

Sulfonamide derivatives have been evaluated for their enzyme inhibition activity, particularly against lipoxygenase and α-glucosidase, enzymes relevant to inflammatory and diabetic conditions, respectively. By synthesizing various sulfonamides from dagenan chloride, researchers aimed to identify compounds with potential therapeutic applications. This study highlights the relevance of sulfonamide compounds, including those related to this compound, in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Fuel Cell Technology

The development of sulfonated naphthalene dianhydride-based polyimide copolymers represents an innovative approach to improving proton-exchange membranes for fuel cells. These copolymers have been assessed for their water sorption, proton conductivity, and stability under fuel cell conditions, indicating potential applications in enhancing fuel cell performance. This research underscores the utility of naphthalene-sulfonamide derivatives in addressing key challenges in fuel cell technology (Einsla et al., 2005).

Antipsychotic Agents

Research into (piperazin-1-yl-phenyl)-arylsulfonamides, with a focus on compounds structurally related to this compound, has identified their potential as atypical antipsychotic agents. These compounds have demonstrated high affinities for serotonin receptors, indicating possible applications in treating psychiatric disorders. This area of study highlights the therapeutic prospects of naphthalene-sulfonamide derivatives in neuropsychopharmacology (Park et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c22-26(23)13-10-17(14-26)21-11-8-16(9-12-21)20-27(24,25)19-7-3-5-15-4-1-2-6-18(15)19/h1-7,16-17,20H,8-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMBOTPQJMFDOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

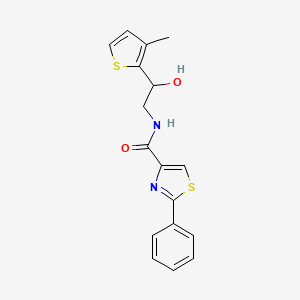

![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2645121.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(thiazol-2-yl)acetamide oxalate](/img/structure/B2645122.png)

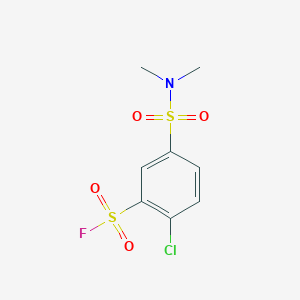

![N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2645131.png)

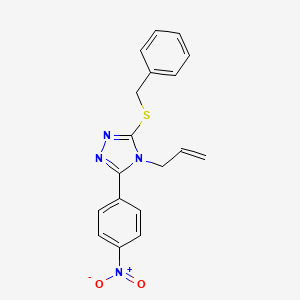

![4-(6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2645133.png)

![N-(4-Cyanothian-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2645135.png)